5-(1-Benzylpiperidin-4-yl)-4-methyl-4h-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Benzylpiperidin-4-yl” is a compound used in the synthesis of various pharmaceuticals . It has a molecular weight of 205.3 and its IUPAC name is (1-benzyl-4-piperidinyl)methanol .
Synthesis Analysis
The synthesis of “1-benzylpiperidin-4-yl” involves a stirred solution of (piperidin-4-yl)methanol in ACN. DIPEA is added followed by the addition of benzyl bromide. The reaction is heated at 60° C for overnight .
Molecular Structure Analysis
The InChI code for “1-Benzylpiperidin-4-yl” is 1S/C13H19NO/c15-11-13-6-8-14 (9-7-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Benzylpiperidin-4-yl” include a density of 1.1±0.1 g/cm3 and a boiling point of 312.2±15.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis and Structural Studies
- The compound's synthesis involves treatment with specific aldehydes, leading to crystallization in the triclinic system and forming a three-dimensional network, stabilizing the crystal structure. Such structural studies are crucial for understanding the compound's properties and potential applications in various fields (Xu et al., 2006).
Pharmacological Research
- Derivatives of 1,2,4-triazole, including those similar to the specified compound, have been synthesized and evaluated for various pharmacological activities. For example, some derivatives have shown antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, certain derivatives have demonstrated anticancer activity, particularly in interaction with the EGFR kinase domain, which might make them relevant in cancer research (Kaczor et al., 2013).
Antioxidant and Antimicrobial Evaluation
- 1,2,4-Triazole derivatives, including structurally related compounds, have been synthesized and evaluated for their antioxidant and antimicrobial properties. This suggests their potential use in treatments against oxidative stress and infections (Baytas et al., 2012).
Corrosion Inhibition
- Some derivatives of 1,2,4-triazole have been investigated as inhibitors for mild steel corrosion in acidic solutions, showing that these compounds can potentially be used in industrial applications to prevent corrosion (Yadav et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-benzyl-4-(4-methyl-1,2,4-triazol-3-yl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-18-12-16-17-15(18)14-7-9-19(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFPQYCNDCXHJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394442 |
Source
|
Record name | STK383933 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Benzylpiperidin-4-yl)-4-methyl-4h-1,2,4-triazole | |
CAS RN |
689761-26-0 |
Source
|
Record name | STK383933 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.